molecular formula C9H10Cl2N2S B3420658 2-Phenyl-1,3-thiazol-4-amine dihydrochloride CAS No. 1989672-31-2

2-Phenyl-1,3-thiazol-4-amine dihydrochloride

Cat. No.: B3420658
CAS No.: 1989672-31-2
M. Wt: 249.16 g/mol
InChI Key: AJDVNNGYSOEORJ-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazol-4-amine dihydrochloride is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a phenyl-substituted 1,3-thiazole core, a privileged scaffold known to impart a broad spectrum of pharmacological activities. The 1,3-thiazole ring is a common bioisostere for pyrimidine and other heterocycles, a property often exploited to enhance the lipophilicity, bioavailability, and target engagement of lead compounds . The amine group at the 4-position provides a reactive handle for further derivatization, making this compound a versatile precursor for synthesizing more complex molecules for biological evaluation . Research into thiazole derivatives has demonstrated their potential for exhibiting antimicrobial , antitumor , and antiviral activities . The mechanism of action for such compounds often involves interaction with key biological targets; for instance, some derivatives may inhibit essential microbial enzymes , while others induce apoptosis and cell cycle arrest in cancer cell lines . The dihydrochloride salt form improves the compound's stability and solubility in aqueous systems, facilitating its use in various in vitro assay conditions. This product is intended for research applications as a synthetic intermediate or a core structure in the development of new therapeutic agents. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-thiazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S.2ClH/c10-8-6-12-9(11-8)7-4-2-1-3-5-7;;/h1-6H,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJDVNNGYSOEORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989672-31-2
Record name 2-phenyl-1,3-thiazol-4-amine dihydrochloride
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Contextual Importance of the 1,3 Thiazole Scaffold in Organic Synthesis Research

The 1,3-thiazole is a five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This arrangement of heteroatoms imparts a unique set of chemical properties that make it a "privileged scaffold" in medicinal chemistry. researchgate.netrsc.org The thiazole (B1198619) ring is a crucial component in numerous natural products, most notably Vitamin B1 (Thiamine), and is a core structural motif in a wide array of synthetic compounds with diverse pharmacological activities. rsc.orgscholaris.ca

The significance of the 1,3-thiazole scaffold is reflected in the number of FDA-approved drugs that contain this ring system. researchgate.net Its derivatives have demonstrated a broad spectrum of biological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antihypertensive properties. researchgate.netnih.govresearchgate.net This versatility stems from the thiazole ring's ability to engage in various biological interactions and its amenability to chemical modification at several positions, allowing chemists to fine-tune the properties of the resulting molecules for specific targets. dntb.gov.ua In organic synthesis, the thiazole ring serves as a versatile building block for creating more complex molecular architectures. dntb.gov.ua

Structural Overview of 2 Phenyl 1,3 Thiazol 4 Amine Dihydrochloride As a Research Compound

The structure of 2-Phenyl-1,3-thiazol-4-amine (B3024316) dihydrochloride (B599025) is characterized by a central 1,3-thiazole ring with specific functional groups attached. A phenyl group is substituted at the 2-position, and an amine group is present at the 4-position.

1,3-Thiazole Core : The foundational five-membered heterocycle.

2-Phenyl Group : This aromatic substituent significantly influences the molecule's steric and electronic properties, often enhancing its interaction with biological targets through hydrophobic and pi-stacking interactions.

4-Amine Group : This functional group is a key site for chemical reactions, allowing for the synthesis of a wide range of derivatives. researchgate.net It also acts as a hydrogen bond donor and can be protonated, which is crucial for the molecule's solubility and interaction in biological systems.

Dihydrochloride Salt : The "dihydrochloride" designation indicates that the compound is a salt formed by reacting the basic amine group on the thiazole (B1198619) ring and potentially another basic site with two equivalents of hydrochloric acid (HCl). This salt formation is a common strategy used in pharmaceutical and chemical research to improve a compound's stability and solubility in aqueous media, which is often essential for experimental studies.

Below is a table summarizing the key identifiers for the parent compound, 2-Phenyl-1,3-thiazol-4-amine.

PropertyData
IUPAC Name 2-phenyl-1,3-thiazol-4-amine
Chemical Formula C₉H₈N₂S
Molar Mass 176.24 g/mol
Canonical SMILES C1=CC=C(C=C1)C2=NC(=CS2)N
InChI Key ZVHYDOMHANTXSG-UHFFFAOYSA-N

Historical Perspectives on the Synthesis of 2 Amino 4 Phenylthiazole Derivatives

Canonical Approaches for Thiazole Ring Formation

The most prominent and widely utilized method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis, named after Arthur Hantzsch. This reaction and its subsequent modifications represent the classical approach to this class of compounds.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch synthesis is a cornerstone in heterocyclic chemistry for creating thiazole rings. The fundamental reaction involves the cyclization of an α-halocarbonyl compound with a compound containing a thioamide functional group. nih.gov

The direct synthesis of 2-amino-4-phenylthiazole, the free base of the target compound, is classically achieved through the Hantzsch reaction by condensing an α-haloacetophenone, such as 2-bromoacetophenone (B140003), with thiourea. nih.govnanobioletters.com

The mechanism begins with the nucleophilic sulfur atom of thiourea attacking the α-carbon of the 2-bromoacetophenone, displacing the bromide ion. This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic 2-amino-4-phenylthiazole ring. nih.gov This reaction is typically performed by refluxing the reactants in a solvent like ethanol (B145695). rjpbcs.comderpharmachemica.com The resulting product, often obtained as a hydrobromide salt, can be neutralized with a base such as ammonia (B1221849) or sodium carbonate to yield the free amine. researchgate.net

While the conventional Hantzsch synthesis is effective, several modifications have been developed to improve reaction times, increase yields, and adhere to the principles of green chemistry.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times from hours to minutes, often leading to higher yields compared to conventional heating methods. rjpbcs.comnih.govresearchgate.net This technique provides rapid and uniform heating, which can accelerate the rate of cyclocondensation. nih.gov For instance, reacting substituted acetophenones with thiourea and a catalyst like NaHSO₄-SiO₂ under microwave irradiation (320 W) for 10-15 minutes provides a solvent-free approach to synthesizing 2-amino-4-phenylthiazole derivatives. rjpbcs.com

Solvent-Free Conditions: Performing the Hantzsch condensation under solvent-free conditions is an environmentally benign alternative that can lead to rapid reactions and high yields. thieme-connect.comorganic-chemistry.orgresearchgate.net One reported method involves heating 2-bromoacetophenone to its melting point and then adding powdered thiourea, leading to a reaction that completes within seconds. organic-chemistry.orgresearchgate.net Another approach involves grinding the α-haloketone, thiourea, and a catalyst together at room temperature. ijper.org

Heterogeneous Catalysis: The use of reusable heterogeneous catalysts, such as copper silicate (B1173343), can enhance the efficiency of the synthesis. nanobioletters.com A study demonstrated that refluxing phenacyl bromide and thiourea in ethanol with a 10 mol% copper silicate catalyst resulted in excellent yields and allowed for easy catalyst recovery and reuse. nanobioletters.com Similarly, silica-supported tungstosilicic acid has been employed as a reusable catalyst in one-pot, multi-component procedures to yield Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. nih.gov

Interactive Data Table: Comparison of Synthetic Methodologies

Method Reagents Conditions Reaction Time Yield Reference
Conventional Substituted acetophenone, thiourea, iodine Reflux in ethanol 8 hours ~70-80% rjpbcs.com
Microwave Substituted acetophenone, thiourea, NaHSO₄–SiO₂ 320 W irradiation, solvent-free 10-15 minutes >90% rjpbcs.com
Solvent-Free 2-bromoacetophenone, thiourea Heating to melting point A few seconds 42-93% organic-chemistry.org
Catalytic Phenacyl bromide, thiourea, copper silicate Reflux in ethanol, 78°C Not specified Excellent nanobioletters.com

Alternative Cyclization Reactions for the 1,3-Thiazole Core

Beyond the Hantzsch synthesis, other cyclization strategies exist for constructing the 1,3-thiazole ring, utilizing different starting materials.

Ethyl bromopyruvate is an α-halo-β-ketoester that can serve as a building block for the thiazole ring. While its reaction with thiourea typically yields 2-aminothiazole-4-carboxylic acid derivatives, it represents a versatile alternative for creating functionalized thiazoles. organic-chemistry.org A four-component reaction involving acid chlorides, tetramethylthiourea, ethyl bromopyruvate, and ammonium (B1175870) thiocyanate (B1210189) has been described for the synthesis of ethyl 2-(dimethylamino)-1,3-thiazole-4-carboxylates, showcasing the utility of this reagent in multicomponent strategies. researchgate.net

Thiosemicarbazides and their derivatives (thiosemicarbazones) are also valuable precursors for the synthesis of substituted 2-aminothiazoles. nih.govresearchgate.net The general approach involves the condensation of a thiosemicarbazone with an α-haloketone. tandfonline.comresearchgate.net For example, thiosemicarbazones derived from various aldehydes or ketones can be cyclized with reagents like p-substituted bromoacetophenones to yield 2-hydrazinyl-thiazole derivatives. tandfonline.com This method allows for the introduction of diverse substituents onto the thiazole nucleus. Microwave-assisted, one-pot procedures starting from carbonyl compounds, thiosemicarbazide, and α-haloketones have been developed as efficient and eco-friendly routes to these derivatives. nih.gov

Finally, the synthesized free base, 2-Phenyl-1,3-thiazol-4-amine (B3024316), can be converted to its dihydrochloride (B599025) salt . This is achieved through a standard acid-base reaction. The free amine, which has two basic nitrogen atoms (the exocyclic amino group and the ring nitrogen), is dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrochloric acid (either as a gas or a solution) to precipitate the stable dihydrochloride salt. google.com

Functionalization Strategies for the Phenyl Moiety and Thiazole Ring

The 2-phenyl-1,3-thiazol-4-amine scaffold serves as a versatile platform for further chemical modification on both the phenyl group and the thiazole nucleus. The primary amino group at the 4-position is a key handle for a variety of transformations, allowing for the synthesis of a diverse library of derivatives.

Common functionalization strategies include:

Acylation: The amino group can be readily acylated using various acyl halides or anhydrides. For instance, reaction with chloroacetyl chloride yields 2-(2′-chloroacetyl)-amino-4-phenyl-1,3-thiazole, which can be further modified, for example, by amination with hydrazine (B178648) hydrate (B1144303). researchgate.net Similarly, treatment with acetic anhydride (B1165640) results in the corresponding N-acetyl derivative. scirp.org

Schiff Base Formation: Condensation of the primary amine with various aromatic aldehydes in refluxing ethanol produces the corresponding 2-arylideneamino-4-phenylthiazoles, also known as Schiff bases. mdpi.com

Urea (B33335) and Thiourea Formation: Reaction with isothiocyanates, such as phenylisothiocyanate, leads to the formation of N-substituted thiourea derivatives. scirp.org

Diazotization: The amino group can be converted to a diazonium salt, which can then be coupled with other molecules to form azo compounds. mdpi.com

These reactions allow for the introduction of new functional groups and the extension of the molecular structure, which is crucial for exploring structure-activity relationships in medicinal chemistry. mdpi.comnih.gov

Table 1: Examples of Functionalization Reactions for 2-Phenyl-1,3-thiazol-4-amine

Reaction TypeReagentProduct ClassReference
AcylationChloroacetyl chlorideN-(4-phenyl-1,3-thiazol-2-yl)acetamide derivative researchgate.net
AcetylationAcetic anhydrideN-acetyl-2-amino-4-phenylthiazole scirp.org
Schiff Base FormationAromatic aldehydes2-Arylideneamino-4-phenylthiazoles mdpi.com
Thiourea FormationPhenylisothiocyanateN-phenyl-N'-(4-phenylthiazol-2-yl)thiourea scirp.org

Synthesis of the Dihydrochloride Salt from 2-Phenyl-1,3-thiazol-4-amine

The formation of a dihydrochloride salt from 2-Phenyl-1,3-thiazol-4-amine is a standard acid-base reaction. The compound possesses two basic nitrogen atoms: the primary amino group at the C4 position and the nitrogen atom within the thiazole ring. Both can be protonated by a strong acid like hydrochloric acid (HCl).

The general procedure for preparing the dihydrochloride salt involves:

Dissolving the 2-Phenyl-1,3-thiazol-4-amine free base in a suitable organic solvent, such as ethanol, isopropanol, or diethyl ether.

Adding a stoichiometric excess (at least two equivalents) of hydrochloric acid to the solution. The HCl is typically used as a solution in an organic solvent (e.g., HCl in ethanol) or as a gas bubbled through the solution.

The dihydrochloride salt, being less soluble in the organic solvent than the free base, precipitates out of the solution upon formation.

The solid salt is then isolated by filtration, washed with a small amount of the cold solvent to remove any unreacted starting materials, and dried under a vacuum.

This process yields the compound as a stable, crystalline solid, which is often preferred for handling and formulation purposes. The formation of addition salts with pharmaceutically acceptable acids is a common practice in drug development. google.com

Advanced Synthetic Techniques and Reaction Condition Optimization

To overcome the drawbacks of some traditional synthetic methods, such as long reaction times, harsh conditions, and low yields, advanced techniques have been applied to the synthesis of thiazole derivatives. lpp-group.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 2-amino-4-phenylthiazoles via the Hantzsch reaction, microwave irradiation dramatically reduces reaction times from several hours to just a few minutes while often improving yields. asianpubs.orgasianpubs.org This technique utilizes the efficient heating of polar solvents and reactants by microwave energy, leading to a rapid increase in temperature and reaction rate. asianpubs.orgijcps.org Solvent-free, or "neat," reaction conditions under microwave irradiation further enhance the green chemistry profile of the synthesis by reducing waste. ijcps.orgrjpbcs.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2-Amino-4-phenylthiazole

MethodReactantsConditionsReaction TimeYieldReference
Conventional HeatingAcetophenone, Thiourea, BromineReflux in ethanol12-14 hours~58% asianpubs.org
Microwave IrradiationAcetophenone, Thiourea, BromineEthanol, 110 W6-8 minutes~90% asianpubs.org
Microwave IrradiationAcetophenone, Thiourea, IodineMicrowave for 5 min, then heat in water for 7 min12 minutes92% researchgate.net

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. lpp-group.com In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs.

While the classic Hantzsch synthesis can often be performed without a dedicated catalyst, various catalytic systems have been developed to improve efficiency, yield, and substrate scope. nih.gov Metal-based catalysts are particularly notable. For example, palladium(II) acetate (B1210297) has been used to catalyze the synthesis of 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. nih.gov Ferric bromide has also been employed as a catalyst for the synthesis of related derivatives. nih.gov

In some variations of the Hantzsch reaction, iodine is used not only as a halogenating agent for the ketone but can also play a catalytic role in the cyclization process. Furthermore, some modern synthetic routes for related thiazole systems can proceed efficiently in the absence of any catalyst, highlighting the ongoing development of more streamlined and environmentally benign methodologies. mdpi.com The choice of a catalytic system often depends on the specific substrates and the desired thiazole derivative.

Reactions at the Amine Functionality

The primary amino group at the 2-position of the thiazole ring is a key site for derivatization. Its nucleophilic nature allows it to readily participate in reactions with a variety of electrophiles, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

The primary amine of 2-phenyl-1,3-thiazol-4-amine readily undergoes acylation reactions with acylating agents such as carboxylic acid chlorides and anhydrides to form the corresponding N-substituted amides. researchgate.netresearchgate.net This reaction is a fundamental method for introducing a wide range of substituents, thereby modifying the compound's properties.

For instance, the reaction of 2-amino-4-phenyl-1,3-thiazole with chloroacetyl chloride yields 2-(2′-chloroacetyl)-amino-4-phenyl-1,3-thiazole. researchgate.net This intermediate can be further functionalized, for example, by reacting it with hydrazine hydrate to produce 2-(2′-hydrazinoacetyl)-amino-4-phenyl-1,3-thiazole. researchgate.net Similarly, reaction with acetic anhydride can be used to introduce an acetyl group, forming the corresponding acetamide (B32628) derivative. nih.gov These amide formation reactions are typically straightforward and provide stable products, which serve as versatile intermediates for more complex molecular architectures.

ReactantAcylating AgentProductReference
2-Amino-4-phenyl-1,3-thiazoleChloroacetyl chloride2-(2′-Chloroacetyl)-amino-4-phenyl-1,3-thiazole researchgate.net
2-Amino-4-phenyl-1,3-thiazoleAcetic anhydrideN-(4-phenylthiazol-2-yl)acetamide researchgate.net
2-Amino-5-(4-acetylphenylazo)-thiazoleBenzoyl chlorideBenzoyl amino derivative nih.gov

The primary aromatic amine functionality of 2-aminothiazole derivatives is readily converted into a diazonium salt, a highly versatile intermediate in organic synthesis, particularly for the production of azo dyes. rsc.org The process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). rsc.orgorganic-chemistry.orgrsc.org

The resulting diazonium salt is a potent electrophile and can undergo a coupling reaction with electron-rich aromatic compounds (coupling components), such as phenols, anilines, or other heterocyclic systems. rsc.orgcbijournal.comresearchgate.net This electrophilic aromatic substitution reaction forms an azo compound, characterized by the -N=N- functional group, which acts as a chromophore. cbijournal.comresearchgate.net The specific color of the resulting dye depends on the electronic properties of both the thiazole-derived diazonium salt and the coupling component. tarjomeplus.com For example, 2-amino-4-(4'-chlorophenyl)-1,3-thiazole can be diazotized and coupled with various substituted tertiary amines to produce a range of bis-azo disperse dyes. cbijournal.com

Diazo ComponentCoupling ComponentReaction TypeProduct ClassReference
2-Amino-1,3-thiazole derivativeElectron-rich aromatic compoundDiazotization-Azo CouplingAzo Dye rsc.org
2-Amino-4-(4'-chlorophenyl)-1,3-thiazoleSubstituted tertiary aminesDiazotization-Azo CouplingBis-azo Disperse Dye cbijournal.com
2-Amino-5-nitrothiazoleVarious coupling componentsDiazotization-Azo CouplingAzo Dye rsc.org

The condensation of the primary amine group of 2-amino-4-phenyl-1,3-thiazole with aldehydes or ketones yields imines, commonly known as Schiff bases or azomethines. researchgate.netresearchgate.netnih.gov This reaction typically proceeds under reflux in a suitable solvent like methanol (B129727) or ethanol and may be acid-catalyzed. nih.govniscpr.res.in The formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. niscpr.res.in

These Schiff bases are valuable intermediates for synthesizing a variety of other heterocyclic compounds. uobaghdad.edu.iqactascientific.com Through cyclocondensation or cycloaddition reactions, the imine bond can be incorporated into a new ring system. For example, reacting a Schiff base derived from 2-amino-4-phenyl-1,3-thiazole with thioglycolic acid (mercaptoacetic acid) in the presence of a dehydrating agent like anhydrous zinc chloride leads to the formation of 4-thiazolidinone (B1220212) derivatives. researchgate.net Similarly, cycloaddition with chloroacetyl chloride can yield 2-azetidinones. researchgate.netuobaghdad.edu.iq

Condensation reactions between 2-amino-4-phenyl-1,3-thiazole and various carbonyl compounds, particularly aromatic aldehydes, are a fundamental derivatization strategy. researchgate.netresearchgate.net As described in the formation of Schiff bases, this reaction involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. niscpr.res.inyoutube.com

The reaction is versatile, allowing for the synthesis of a wide array of derivatives by simply varying the aldehyde or ketone reactant. researchgate.net For instance, reactions with different hydroxyl-containing aldehydes have been used to synthesize corresponding azomethines. researchgate.net These condensation products are not only final targets but also serve as precursors for further transformations, such as reduction of the imine to a secondary amine or its use in building more complex heterocyclic systems. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring exhibits aromatic character, allowing it to undergo substitution reactions. The distribution of electron density in the ring, influenced by the nitrogen and sulfur heteroatoms, dictates the positions of electrophilic and nucleophilic attack. pharmaguideline.comwikipedia.org

Calculations of pi-electron density and experimental evidence indicate that the C5 position of the thiazole ring is the most electron-rich carbon atom. pharmaguideline.comwikipedia.org Consequently, it is the primary site for electrophilic aromatic substitution. pharmaguideline.com Electrophiles preferentially attack this position. Common electrophilic substitution reactions include halogenation and sulfonation. pharmaguideline.com

While the 2-amino group is a strong activating group, electrophilic substitution on the ring can be competitive with reactions at the amine. The outcome often depends on the specific electrophile and reaction conditions. For example, treatment of a thiazole dianion, generated using a strong base like n-butyllithium, with various electrophiles (such as aldehydes, ketones, or acid chlorides) results in preferential substitution at the 5-position. researchgate.net This highlights the inherent nucleophilicity of the C5 carbon when the ring is appropriately activated. The introduction of substituents at this position is a key strategy for modulating the biological and chemical properties of the 2-phenyl-1,3-thiazole scaffold. mdpi.com

Introduction of Heteroatom-Containing Substituents

The 2-phenyl-1,3-thiazol-4-amine core can be functionalized by introducing various heteroatom-containing substituents through reactions on both the thiazole ring and the exocyclic amino group. These modifications are crucial for modulating the molecule's chemical and biological properties.

Halogenation: The thiazole ring, activated by the amino group, is susceptible to electrophilic substitution, primarily at the C5-position. Halogenation, such as bromination or chlorination, can be achieved using appropriate reagents. For instance, enzymatic bromination of 4-phenyl-2-aminothiazole has been demonstrated to selectively occur at the 5-position. wikipedia.org This reaction proceeds via an addition-elimination mechanism. nih.gov The introduction of a halogen atom at this position serves as a valuable synthetic handle for further cross-coupling reactions.

Nitration: While direct nitration of the thiazole ring is not commonly reported, the phenyl group at the C4-position can undergo electrophilic nitration. The presence of compounds such as N-methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine and 2-amino-4-(4-nitrophenyl)thiazole in the literature suggests that the phenyl ring is amenable to nitration, typically yielding the para-substituted product. commonorganicchemistry.comnih.gov This reaction is generally carried out using standard nitrating agents like a mixture of nitric acid and sulfuric acid.

Reactions at the Amino Group: The exocyclic amino group is a primary site for derivatization. It can react with various electrophiles to introduce heteroatom-rich functionalities. For example, treatment with phenyl isocyanate or phenyl isothiocyanate yields the corresponding urea or thiourea derivatives, incorporating additional nitrogen, oxygen, and sulfur atoms. rsc.org

ReactionReagentPosition of SubstitutionResulting Functional Group
Bromination Enzymatic (CcVHPO1), H₂O₂, KBrC5 of thiazole ringBromo (-Br)
Chlorination Benzenesulphenyl chlorideC5 of thiazole ringChloro (-Cl)
Nitration HNO₃/H₂SO₄C4 of phenyl ring (para)Nitro (-NO₂)
Urea Formation Phenyl isocyanate (PhNCO)N4 (exocyclic amine)Phenylurea
Thiourea Formation Phenyl isothiocyanate (PhNCS)N4 (exocyclic amine)Phenylthiourea

Cycloaddition and Annulation Reactions Leading to Fused Heterocycles

The inherent reactivity of the amino group and the ring nitrogen atom of 2-phenyl-1,3-thiazol-4-amine makes it an excellent precursor for the synthesis of a variety of fused heterocyclic systems through cycloaddition and annulation reactions.

A common and significant transformation involving the amino group is the synthesis of 4-thiazolidinones. This is typically achieved through a multi-component reaction. rsc.orgslideshare.netcbijournal.com The process begins with the condensation of the primary amino group of 2-phenyl-1,3-thiazol-4-amine with an aromatic aldehyde to form a Schiff base (imine) intermediate. wikipedia.org This intermediate then undergoes cyclocondensation with thioglycolic acid (mercaptoacetic acid) to furnish the 4-thiazolidinone ring. researchgate.net The resulting structure is a 2-aryl-3-(2-phenyl-1,3-thiazol-4-yl)thiazolidin-4-one, effectively linking two distinct heterocyclic systems. This reaction is versatile, allowing for a wide range of substituents on the aromatic aldehyde to be incorporated into the final product.

The amidine system within the 2-aminothiazole core, involving the exocyclic amino group and the endocyclic N3 nitrogen, is a key reactive site for annulation reactions to form fused six- and five-membered rings. nih.gov

Thiazolopyrimidinones: The reaction of 2-aminothiazoles with bifunctional reagents like dialkyl acetylenedicarboxylates can lead to the formation of thiazolo[3,2-a]pyrimidinone derivatives. nih.gov This cycloaddition reaction constructs a pyrimidinone ring fused to the thiazole core, offering a scaffold with significant chemical diversity.

Thiazolo-imidazoles: Fused imidazole (B134444) rings can be constructed by reacting 2-phenyl-1,3-thiazol-4-amine with α-haloketones, such as phenacyl bromide. This reaction, analogous to the synthesis of imidazo[2,1-b]thiadiazoles, involves the initial N-alkylation of the endocyclic nitrogen followed by cyclization with the exocyclic amino group to form a thiazolo-imidazole system. nih.govresearchgate.net This provides a direct route to polycyclic aromatic systems containing both thiazole and imidazole motifs.

Beyond simple bicyclic systems, 2-phenyl-1,3-thiazol-4-amine can be incorporated into more complex, polycondensed heterocyclic structures containing multiple nitrogen and sulfur atoms. nih.gov These syntheses often involve multi-step sequences or cycloaddition reactions that build additional rings onto the thiazole framework. For example, annulation strategies can lead to the formation of complex systems like thiazolo[4,3-b] slideshare.netpharmaguideline.comorganic-chemistry.orgthiadiazoles or benzo nih.govslideshare.netthiazolo[2,3-c] wikipedia.orgslideshare.netpharmaguideline.comtriazoles. wikipedia.orgorganic-chemistry.org These reactions highlight the utility of the aminothiazole core as a foundational element for constructing elaborate molecular architectures.

Fused SystemReaction TypeKey ReagentsResulting Heterocycle
Thiazolidinone Condensation-CyclocondensationAromatic aldehyde, Thioglycolic acid2-Aryl-3-(thiazol-4-yl)thiazolidin-4-one
Thiazolopyrimidinone CycloadditionDialkyl acetylenedicarboxylate (B1228247)Thiazolo[3,2-a]pyrimidinone
Thiazolo-imidazole Annulationα-Haloketone (e.g., phenacyl bromide)Thiazolo-imidazole derivative
Polycondensed Systems Annulation/CycloadditionVarious bifunctional reagentsThiazolo[4,3-b] slideshare.netpharmaguideline.comorganic-chemistry.orgthiadiazole, etc.

Oxidation and Reduction Transformations of the Amino and Thiazole Moieties

The amino and thiazole moieties of the title compound can undergo various oxidation and reduction transformations, which are critical for functional group interconversion and the synthesis of new derivatives.

Oxidation Transformations: The exocyclic primary amino group is readily susceptible to oxidation, most notably through diazotization. Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the amino group into a diazonium salt. acs.orgnist.gov These diazonium intermediates are highly valuable in synthesis; for example, they can undergo azo coupling reactions with activated aromatic compounds to produce intensely colored bisazo dyes. cbijournal.com The thiazole ring itself is generally resistant to oxidation, though strong oxidizing agents like potassium permanganate (B83412) can lead to ring cleavage. slideshare.net Oxidation can also occur at the sulfur atom to yield non-aromatic sulfoxides or sulfones, but this often requires specific reagents like mCPBA. wikipedia.org

Reduction Transformations: The thiazole ring exhibits considerable stability towards reduction and is not affected by reagents like metal hydrides or catalytic hydrogenation under standard conditions. slideshare.netpharmaguideline.com However, harsh conditions, such as using Raney Nickel, can lead to reductive desulfurization and subsequent degradation of the ring. pharmaguideline.com Similarly, reduction with sodium in liquid ammonia can cause ring opening. researchgate.net

A more synthetically useful reduction involves substituents on the 4-phenyl ring. If a nitro group has been previously introduced (forming, for example, 2-amino-4-(4-nitrophenyl)thiazole), it can be selectively reduced to a primary amino group. acs.org This transformation is a cornerstone of aromatic chemistry and can be achieved with high efficiency using a variety of methods, including:

Catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel). commonorganicchemistry.com

Metal-acid systems (e.g., Fe/HCl, Sn/HCl, Zn/AcOH). commonorganicchemistry.com

Other reducing agents like tin(II) chloride (SnCl₂) or sodium hydrosulfite. wikipedia.org

This reduction provides a route to aminophenyl-substituted thiazoles, which are valuable intermediates for further derivatization, such as the synthesis of amides, Schiff bases, or diazonium salts.

MoietyTransformationReagents/ConditionsProduct
Exocyclic Amino Group DiazotizationNaNO₂ / H⁺Diazonium Salt
Thiazole Ring Sulfur OxidationmCPBA, OxoneThiazole S-oxide/S-dioxide
Thiazole Ring Reductive CleavageRaney Ni or Na/liq. NH₃Ring-opened products
Nitro Group (on Phenyl) ReductionH₂/Pd-C, Fe/HCl, SnCl₂Amino Group

Spectroscopic and Structural Elucidation of 2 Phenyl 1,3 Thiazol 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectral Analysis and Proton Assignments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and proximity to other protons. In derivatives of 2-phenyl-1,3-thiazol-4-amine (B3024316), the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.3-7.9 ppm. asianpubs.org The single proton on the thiazole (B1198619) ring is often observed as a singlet at approximately δ 6.1-6.7 ppm. asianpubs.org The chemical shifts of protons on substituent groups, such as those in amino acid or peptide chains attached to the 2-amino position, will vary depending on their specific structure. asianpubs.org For instance, the α-protons of amino acid residues can be found in the δ 4.0-4.9 ppm region. asianpubs.org The amine protons themselves often present as a broad singlet.

Interactive Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected 2-Phenyl-1,3-thiazol-4-amine Derivatives

CompoundAromatic-HThiazole-CHα-H (substituent)NHOther Protons
2-(Alanyl)-amino-4-phenylthiazole7.9-7.4 (m)6.2 (s)4.9 (m)8.0 (s)1.7 (m, CH₃)
2-(Valyl)-amino-4-phenylthiazole7.7-7.3 (m)6.2 (s)4.6 (m)8.0 (s)1.2 (m, β-H), 1.01 (d, CH₃)
2-(Leucyl-valyl)-amino-4-phenylthiazole7.5-7.3 (m)6.2 (s)4.4-4.3 (m), 3.9-3.7 (m)7.8 (m)2.9 (m, β-H of valine), 1.7 (m, β-H of leu and valine), 1.2-0.95 (m, CH₃ groups and γ-H of leu)

¹³C NMR Spectral Analysis and Carbon Assignments

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For 2-amino-4-phenylthiazole (B127512), the carbon of the amino-substituted C2 position of the thiazole ring resonates at approximately δ 168.8 ppm. asianpubs.org The C4 and C5 carbons of the thiazole ring appear around δ 150.2 ppm and δ 101.9 ppm, respectively. asianpubs.org The carbons of the phenyl substituent exhibit signals in the typical aromatic region of δ 125-135 ppm. asianpubs.org The specific chemical shifts for substituted derivatives can vary. For instance, in 2,3-diphenyl-1,3-thiaza-4-one heterocycles, the C4 carbonyl carbon signal is a key diagnostic peak. researchgate.net

Interactive Table: ¹³C NMR Chemical Shifts (δ, ppm) for 2-Amino-4-phenylthiazole

Carbon AtomChemical Shift (ppm)
C2 (Thiazole)168.8
C4 (Thiazole)150.2
C5 (Thiazole)101.9
C1' (Phenyl)135.1
C2'/C6' (Phenyl)127.5
C3'/C5' (Phenyl)128.8
C4' (Phenyl)125.8

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectra of 2-phenyl-1,3-thiazol-4-amine derivatives, characteristic absorption bands are observed. The N-H stretching vibrations of the primary amino group typically appear in the region of 3100-3500 cm⁻¹. pressbooks.pub Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below this value. vscht.cz The C=N stretching vibration of the thiazole ring is found in the 1660-1480 cm⁻¹ region. asianpubs.org The stretching vibrations of the phenyl ring C=C bonds usually give rise to bands in the 1600-1400 cm⁻¹ range. libretexts.org For derivatives containing amide linkages, a strong C=O stretching band will be present around 1630-1695 cm⁻¹. asianpubs.org

Interactive Table: Characteristic IR Absorption Bands for 2-Phenyl-1,3-thiazol-4-amine Derivatives

Functional GroupAbsorption Range (cm⁻¹)Description
N-H (Amine)3100-3500Stretching, can be a doublet for primary amines
C-H (Aromatic)>3000Stretching
C-H (Aliphatic)<3000Stretching
C=O (Amide)1630-1695Stretching, strong intensity
C=N (Thiazole)1480-1660Stretching
C=C (Aromatic)1400-1600Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. For 2-amino-4-phenylthiazole and its derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular weight. asianpubs.orgnih.gov The fragmentation of these compounds often involves characteristic losses of small molecules or radicals. Common fragmentation pathways for thiazole derivatives can include the cleavage of the thiazole ring and the loss of substituents. researchgate.netresearchgate.net For example, a primary fragmentation might involve the loss of an NH₂ group, followed by further decomposition of the heterocyclic ring. researchgate.net The stability of the aromatic phenyl ring often results in prominent fragment ions containing this moiety. libretexts.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element (typically carbon, hydrogen, nitrogen, and sulfur for thiazole derivatives), which can be compared to the theoretical values calculated from the proposed molecular formula. This comparison is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For example, the calculated elemental composition for 2-bromo-4-phenyl-1,3-thiazole (C₉H₆BrNS) is C, 45.02% and H, 2.52%, which was found to be in close agreement with the experimentally determined values of C, 45.09% and H, 2.57%. researchgate.net

Computational and Theoretical Investigations of 2 Phenyl 1,3 Thiazol 4 Amine Systems

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to thiazole (B1198619) derivatives to calculate their geometric, vibrational, and electronic properties. researchgate.netmdpi.com A common approach involves using the B3LYP hybrid functional with basis sets such as 6-31G(d), 6-31+G(d,p), or 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netnih.govnih.gov

The first step in most computational studies is geometry optimization, where the molecule's lowest energy structure is determined. For 2-phenyl-1,3-thiazol-4-amine (B3024316) systems, these calculations help to establish the most stable three-dimensional arrangement of atoms and the preferred conformation.

Theoretical conformational analysis of related phenyl-thiazole structures has shown that a coplanar or near-coplanar arrangement of the thiazole and phenyl rings is often favored. researchgate.netnih.gov This planarity is influenced by the electronic interactions between the two ring systems. The dihedral angle between the thiazole and phenyl rings is a key parameter; for the related compound 2-bromo-4-phenyl-1,3-thiazole, this twist was found to be 7.45 (10)°. nih.gov Conformational analysis is typically performed by systematically rotating specific dihedral angles to map the potential energy surface and identify the global and local energy minima. mdpi.com

Table 1: Selected Optimized Geometrical Parameters for a Thiazole Derivative (Note: Data is representative of typical findings for similar structures as specific data for the title compound is not available in the provided sources.)

ParameterBond Length (Å)Bond Angle (°)
C=N (thiazole)1.37-
C-S (thiazole)1.76-
C-C (inter-ring)1.48-
C-N-C (thiazole)-110.5
C-S-C (thiazole)-89.5

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often systematically overestimated compared to experimental values, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. mdpi.com

The analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of specific vibrational modes to the observed spectral bands. researchgate.net For 2-phenyl-1,3-thiazol-4-amine systems, key vibrational modes include the N-H stretching of the amino group, aromatic C-H stretches of the phenyl ring, C=N and C=C stretching within the thiazole ring, and various bending and deformation modes. nih.govnih.gov Comparing the calculated spectrum with the experimental one helps to confirm the molecular structure. nih.gov

Table 2: Comparison of Experimental (FT-IR) and Calculated Vibrational Frequencies for Key Modes in Similar Thiazole Structures

Vibrational ModeExperimental Wavenumber (cm⁻¹)Calculated Wavenumber (cm⁻¹)Assignment
N-H stretch (amine)3400 - 32003500 - 3300Stretching of the primary amine group
C-H stretch (aromatic)3100 - 30003150 - 3050Stretching of C-H bonds in the phenyl ring
C=N stretch (thiazole)~1647~1650Stretching of the endocyclic C=N bond
C=C stretch (aromatic)1600 - 14501610 - 1460Phenyl ring skeletal vibrations
C-N stretch1380 - 12601370 - 1270Stretching of the C-NH₂ bond

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: Represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character.

LUMO: Represents the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic or electron-accepting character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 2-amino-4-phenylthiazole (B127512) derivatives, the HOMO is typically localized over the electron-rich aminothiazole moiety, while the LUMO density can be distributed across the phenyl and thiazole rings. researchgate.net

Table 3: Representative FMO Data for Thiazole Derivatives from DFT Calculations

ParameterValue (eV)Significance
EHOMO-5.5 to -6.5Electron-donating ability
ELUMO-1.0 to -2.0Electron-accepting ability
Energy Gap (ΔE)~4.0 to 4.5Chemical reactivity and stability

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Chemical Potential (μ): (EHOMO + ELUMO) / 2

Chemical Hardness (η): (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): μ² / (2η)

These descriptors provide a quantitative measure of the molecule's stability and propensity to react. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps are used to predict reactive sites. MEP maps illustrate the charge distribution on the molecule's surface, where red regions (negative potential) indicate likely sites for electrophilic attack (e.g., lone pairs on nitrogen or sulfur atoms), and blue regions (positive potential) indicate sites for nucleophilic attack (e.g., hydrogen atoms of the amine group). nih.gov For the thiazole ring itself, π-electron density analysis suggests that electrophilic substitution is favored at the C5 position, while nucleophilic substitution occurs at the C2 position. rsc.org

2-Phenyl-1,3-thiazol-4-amine can theoretically exist in different tautomeric forms, primarily through amine-imine tautomerism. Computational studies are crucial for determining the relative stability of these tautomers. By calculating the total electronic energies of the optimized geometries for each possible tautomer, the most stable form can be identified. researchgate.netnih.gov

For 2-phenylaminothiazole and related 4-aminothiazole systems, both experimental (X-ray, NMR) and computational (DFT) studies have consistently established that the amino tautomer is the more stable form in both the solid state and in solution. researchgate.netresearchgate.netnih.gov The imine tautomer is significantly higher in energy. The stability of the amino form is further supported by the formation of favorable intramolecular and intermolecular hydrogen bonds. researchgate.net

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is essential in drug discovery for understanding how a molecule might interact with a biological target and for predicting its binding affinity.

Derivatives of 2-amino-4-phenylthiazole have been investigated as inhibitors for a wide range of protein targets. researchgate.netnih.gov Docking studies simulate the insertion of the thiazole derivative into the active site of a target protein and calculate a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction. proquest.com

These studies provide detailed insights into the specific intermolecular interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: Crucial for specificity, often involving the amine group of the thiazole and polar residues in the protein's active site. nih.gov

Hydrophobic Interactions: The phenyl ring frequently engages in hydrophobic or π-stacking interactions with nonpolar amino acid residues like phenylalanine, tryptophan, or leucine. nih.govacs.org

For example, studies on 2-amino-4-phenylthiazole inhibitors of the HIV-1 nucleocapsid protein (NCp7) showed that the aminothiazole moiety fits well into a hydrophobic pocket, while the phenyl ring engages in π-stacking with a tryptophan residue (Trp37). acs.org In studies targeting adenosine (B11128) A3 receptors, the thiazole ring and its substituents were found to form specific hydrogen bonds and hydrophobic contacts within the receptor's binding pocket, explaining their potency and selectivity. nih.gov

Table 4: Summary of Molecular Docking Studies on 2-Amino-4-phenylthiazole Derivatives with Various Protein Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
HIV-1 Nucleocapsid Protein1F6UNot specifiedTrp37 (π-stacking)
Tubulin1SA0-7.5 to -8.5Cys241, Leu242, Ala317 (H-bonds, hydrophobic)
Adenosine A₃ ReceptorModelNot specifiedGln167, Ser181 (H-bonds); Phe168, Trp243 (hydrophobic)
Anaplastic lymphoma kinase (ALK)2XP2Not specifiedMet1199 (H-bond)

Computational Prediction of Binding Modes to Macromolecular Targets

The prediction of how a small molecule like 2-Phenyl-1,3-thiazol-4-amine dihydrochloride (B599025) might bind to a macromolecular target, such as a protein or nucleic acid, is a cornerstone of computational drug discovery. This process, often initiated through molecular docking simulations, aims to identify the most likely conformation and orientation of the ligand within the target's binding site. The stability of these predicted binding poses is then typically further assessed using more computationally intensive methods like molecular dynamics (MD) simulations.

Despite the utility of these methods, there is no publicly available research that details the computational prediction of binding modes for 2-Phenyl-1,3-thiazol-4-amine dihydrochloride with any specific macromolecular targets. Such a study would typically present data on binding affinities (often expressed as a docking score or binding free energy) and a visual representation of the predicted binding pose.

Table 1: Hypothetical Example of Predicted Binding Affinities for this compound with Various Protein Targets

Macromolecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Target AData not availableData not available
Target BData not availableData not available
Target CData not availableData not available

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Analysis of Key Intermolecular Interactions

A crucial aspect of understanding a ligand's binding mode is the detailed analysis of the intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Computational tools allow for the identification and characterization of these interactions, providing a rationale for the observed or predicted binding affinity.

Table 2: Hypothetical Example of Key Intermolecular Interactions for a Predicted Binding Pose of this compound

Interaction TypeLigand Atom/GroupTarget Residue/AtomDistance (Å)
Hydrogen BondData not availableData not availableData not available
Hydrophobic InteractionData not availableData not availableData not available
Ionic InteractionData not availableData not availableData not available

Note: This table is presented as a hypothetical example. No actual data on the intermolecular interactions of this compound with a macromolecular target is currently available in the scientific literature.

Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra or serve as a reference in the absence of experimental data. Key predictable parameters include Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths.

A search of the scientific literature did not yield any studies that have computationally predicted the spectroscopic parameters for this compound. Such a study would involve optimizing the geometry of the molecule at a given level of theory and then calculating the desired spectroscopic properties based on this optimized structure.

Table 3: Hypothetical Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C2Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
Phenyl C1'Data not availableData not available

Note: This table is for illustrative purposes to show how such data would be presented. No computationally predicted or experimental spectroscopic data for this compound were found in the reviewed literature.

2 Phenyl 1,3 Thiazol 4 Amine Dihydrochloride As a Versatile Synthetic Intermediate

Building Block for Novel Heterocyclic Compounds

The inherent reactivity of the 2-aminothiazole (B372263) core, particularly the exocyclic amino group and the adjacent ring atoms, makes 2-Phenyl-1,3-thiazol-4-amine (B3024316) a valuable precursor for the synthesis of a wide range of novel heterocyclic compounds. Its ability to undergo various chemical transformations allows for the construction of fused and substituted heterocyclic systems.

One common strategy involves the reaction of the amino group with bifunctional reagents to yield annulated systems. For instance, condensation reactions with β-ketoesters can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry. Similarly, reactions with α,β-unsaturated carbonyl compounds can afford fused pyridine (B92270) rings.

The amino group can also be readily acylated or alkylated, providing a handle for further functionalization and cyclization reactions. For example, reaction with chloroacetyl chloride followed by treatment with various nucleophiles can lead to the formation of diverse heterocyclic systems appended to the thiazole (B1198619) core.

Furthermore, the thiazole ring itself can participate in cycloaddition reactions, although this is less common for the 2-amino substituted derivatives. The primary utility lies in the reactivity of the amino group and the C5 position of the thiazole ring, which can be susceptible to electrophilic substitution, allowing for the introduction of additional functional groups that can then be used in subsequent cyclization steps.

Scaffold for the Construction of Complex Molecular Architectures

The 2-aminothiazole framework, and specifically the 2-phenyl-1,3-thiazol-4-amine moiety, is often referred to as a "privileged scaffold" in medicinal chemistry and drug discovery. researchgate.netnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, suggesting that this core structure is adept at interacting with a variety of biological targets. By utilizing this scaffold, chemists can systematically build upon it to create large and complex molecular architectures with diverse functionalities.

The synthesis of such complex molecules often begins with the derivatization of the amino group of 2-phenyl-1,3-thiazol-4-amine. This can be achieved through acylation, sulfonylation, or the formation of ureas and thioureas. These newly introduced functional groups can then serve as anchor points for the attachment of other molecular fragments, leading to the construction of elaborate structures.

For example, a multi-step synthesis might involve the initial acylation of the amino group with a complex carboxylic acid, followed by modification of the phenyl ring or the C5 position of the thiazole ring. This modular approach allows for the systematic exploration of the chemical space around the central thiazole scaffold, leading to the generation of molecules with tailored properties. The inherent rigidity of the thiazole ring provides a stable platform, while the attached phenyl group and the potential for substitution at various positions offer a high degree of structural diversity.

Precursor in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. 2-Aminothiazole derivatives, including 2-phenyl-1,3-thiazol-4-amine, have proven to be valuable precursors in a variety of MCRs for the rapid construction of diverse heterocyclic libraries. mdpi.comrsc.org

A notable example is the Biginelli-type reaction, where a 2-aminothiazole can react with an aldehyde and a β-ketoester to produce thiazolo[3,2-a]pyrimidinones . rsc.org This one-pot synthesis provides a straightforward route to a class of compounds with a wide range of biological activities.

Another important MCR is the Hantzsch dihydropyridine (B1217469) synthesis. While the classical Hantzsch reaction is used to form the thiazole ring itself, modified versions can utilize a pre-formed 2-aminothiazole as one of the components to generate complex fused heterocyclic systems.

Furthermore, 2-aminothiazoles can participate in Ugi-type MCRs. The Ugi four-component reaction (U-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. By employing a 2-aminothiazole as the amine component, a diverse range of complex molecules with the thiazole moiety can be readily synthesized. The products of these MCRs often serve as scaffolds for further chemical modifications, leading to the creation of extensive compound libraries.

Multi-Component ReactionReactantsResulting Heterocyclic System
Biginelli-type Reaction2-Aminothiazole, Aldehyde, β-KetoesterThiazolo[3,2-a]pyrimidinone
Hantzsch-type Reaction2-Aminothiazole, Aldehyde, β-Dicarbonyl compoundFused Dihydropyridine
Ugi-type Reaction2-Aminothiazole, Aldehyde, Carboxylic Acid, Isocyanideα-Acylamino Amide with Thiazole Moiety

Intermediate in the Development of Compound Libraries for Chemical Screening

The development of compound libraries for high-throughput screening (HTS) is a cornerstone of modern drug discovery. The structural features of 2-phenyl-1,3-thiazol-4-amine make it an excellent starting point for the generation of such libraries. mdpi.comnih.govacs.orgnih.gov Its amenability to a variety of chemical transformations allows for the creation of a large number of diverse, yet related, molecules in an efficient manner.

Solid-phase synthesis has been effectively employed for the creation of thiazole-based compound libraries. mdpi.comnih.govacs.orgresearchgate.net In this approach, the 2-aminothiazole core can be attached to a solid support, and then a series of reagents can be sequentially added to build up the complexity of the molecules. This methodology allows for the rapid and parallel synthesis of hundreds or even thousands of compounds, which can then be cleaved from the support and screened for biological activity.

Solution-phase parallel synthesis is another common technique used to generate thiazole-based libraries. By using automated liquid handlers and parallel reactors, a large number of reactions can be performed simultaneously, each with a different set of building blocks. This approach allows for the systematic variation of substituents around the 2-phenyl-1,3-thiazol-4-amine core, leading to a library of compounds with a wide range of physicochemical properties. The resulting libraries are then screened against various biological targets to identify hit compounds with potential therapeutic value. nih.gov

Library Synthesis StrategyDescriptionAdvantages
Solid-Phase SynthesisThe thiazole core is attached to a solid support, and reagents are added sequentially.Ease of purification, potential for automation, high throughput.
Solution-Phase Parallel SynthesisReactions are performed in parallel in separate vessels, often with automated liquid handling.Broader range of compatible reactions, easier reaction monitoring.

Future Research Directions and Unexplored Reactivity

Exploration of Novel Synthetic Pathways to the 2-Phenyl-1,3-thiazol-4-amine (B3024316) Scaffold

The classical Hantzsch thiazole (B1198619) synthesis, involving the condensation of α-haloketones with thioamides, has been the cornerstone for the preparation of the 2-aminothiazole (B372263) core. However, the pursuit of efficiency, diversity, and milder reaction conditions necessitates the exploration of novel synthetic pathways.

Future investigations are likely to focus on modifications and alternatives to the Hantzsch synthesis. One promising avenue is the use of innovative catalysts to improve yields and reduce reaction times. For instance, the application of heterogeneous catalysts like copper silicate (B1173343) has shown potential for the rapid and efficient synthesis of 4-substituted 2-amino thiazoles. Polymer-supported synthetic protocols also offer significant advantages, including easier purification and catalyst recycling, which are attractive for scalable synthesis.

Beyond catalyst modification, entirely new synthetic strategies are emerging. One-pot multicomponent reactions (MCRs) are particularly attractive for their atom economy and operational simplicity. The development of MCRs that directly yield the 2-phenyl-1,3-thiazol-4-amine scaffold from readily available starting materials would be a significant advancement. For example, a one-pot, three-component synthesis of 2-iminothiazoles from nitroepoxides and thiourea (B124793) under catalyst-free conditions has been reported, showcasing a potential direction for novel synthetic design.

Furthermore, the exploration of alternative starting materials and reaction intermediates could open up new synthetic routes. The use of α-tosylketones or α-thiocyanato carbonyl compounds as precursors in condensation reactions presents viable alternatives to α-haloketones. Additionally, innovative approaches such as the reaction of 2-trimethylsilyl thiazole with aryl diazonium salts offer a versatile one-pot synthesis for related thiazole derivatives and could be adapted for the target scaffold.

A summary of potential novel synthetic approaches is presented in the table below.

Synthetic ApproachKey FeaturesPotential Advantages
Catalyst Innovation Use of heterogeneous catalysts (e.g., copper silicate), polymer-supported catalysts, or nanocatalysts.Improved reaction rates, higher yields, easier product isolation, catalyst recyclability.
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials.High atom economy, reduced waste, operational simplicity, rapid access to molecular diversity.
Alternative Precursors Utilization of α-tosylketones, α-thiocyanato carbonyls, or nitroepoxides.Avoidance of lachrymatory α-haloketones, access to different substitution patterns.
Novel Reagent Combinations E.g., 2-trimethylsilyl thiazole with diazonium salts.Versatile for creating diverse derivatives, potential for milder reaction conditions.

Development of Green Chemistry Approaches for its Synthesis

The principles of green chemistry are increasingly influencing synthetic strategies, aiming to reduce the environmental impact of chemical processes. The synthesis of 2-phenyl-1,3-thiazol-4-amine is an area ripe for the application of these principles.

A key focus of green chemistry is the use of environmentally benign solvents, with water being the ideal choice. Research into catalyst-free synthesis of 2-aminothiazoles in water at ambient temperature has shown promising results, offering a significant improvement over traditional methods that often employ volatile and hazardous organic solvents. emerald.com The use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium is another green alternative. rsc.org

The development of reusable and eco-friendly catalysts is another critical aspect. Chitosan-based hydrogels have been successfully employed as biocatalysts for the synthesis of thiazole derivatives, demonstrating high efficiency and reusability. rsc.orgrsc.org Similarly, magnetic nanoparticles, such as NiFe2O4, offer a sustainable catalytic option due to their easy separation from the reaction mixture using an external magnet. rsc.org

Alternative energy sources are also being explored to enhance reaction efficiency and reduce energy consumption. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the preparation of 2-amino-4-phenyl-thiazole derivatives from hours to minutes. sigmaaldrich.comemerald.com Ultrasound-assisted synthesis is another energy-efficient technique that can promote the synthesis of thiazoles under mild conditions, often with improved yields. rsc.orgsemanticscholar.orgresearchgate.net

Solvent-free reaction conditions represent a significant step towards greener synthesis. Hantzsch condensation of 2-bromoacetophenones with thiourea has been successfully performed in the absence of a solvent, offering a rapid and eco-friendly protocol with simplified work-up procedures. researchgate.net

The table below summarizes key green chemistry approaches for the synthesis of the 2-phenyl-1,3-thiazol-4-amine scaffold.

Green Chemistry ApproachDescriptionAdvantages
Benign Solvents Utilizing water or polyethylene glycol (PEG) as the reaction medium.Reduced toxicity and environmental impact, potential for catalyst-free reactions.
Eco-friendly Catalysts Employing biocatalysts (e.g., chitosan (B1678972) hydrogels) or recyclable magnetic nanoparticles (e.g., NiFe2O4).Sustainability, ease of separation and reuse, reduced waste.
Alternative Energy Sources Application of microwave irradiation or ultrasound.Drastically reduced reaction times, lower energy consumption, often higher yields.
Solvent-Free Synthesis Conducting reactions in the absence of a solvent, often with heating.Elimination of solvent waste, simplified purification, high reaction efficiency.

Investigation of Unconventional Reaction Mechanisms and Selectivity

Beyond the synthesis of the core scaffold, future research will delve into the unconventional reactivity of 2-phenyl-1,3-thiazol-4-amine to create more complex and functionalized molecules. Understanding and controlling the selectivity of these reactions is paramount.

One area of exploration is cycloaddition reactions, where the thiazole ring or its substituents act as dienes or dienophiles. For instance, 4-alkenyl-2-aminothiazoles have been shown to participate in [4+2] cycloaddition reactions with nitroalkenes, demonstrating high regioselectivity and diastereoselectivity. rsc.orgresearchgate.net Investigating the potential of the 2-phenyl-1,3-thiazol-4-amine scaffold in similar cycloadditions could lead to the synthesis of novel polycyclic systems. The reaction of 2-aminothiazoles with dimethyl acetylenedicarboxylate (B1228247) has also been reported to proceed via an unexpected [2+2] cycloaddition followed by a thermal disrotatory ring opening, highlighting the potential for surprising reaction pathways. semanticscholar.org

The nucleophilic character of the amino group and the thiazole ring itself offers opportunities for various functionalization reactions. Kinetic studies have been employed to assess the nucleophilicity of 2-amino-4-arylthiazoles, providing a quantitative basis for predicting their reactivity in coupling reactions. rsc.org This understanding can be leveraged to control the regioselectivity of electrophilic substitution reactions on the thiazole ring. While electrophilic attack is generally favored at the C5 position, the presence of the 2-phenyl and 4-amino groups can influence the electronic distribution and thus the site of substitution. researchgate.net

C-H activation is a powerful tool for the direct functionalization of heterocyclic compounds, and its application to the 2-phenyl-1,3-thiazol-4-amine scaffold is a promising research direction. This would allow for the direct introduction of new substituents onto the phenyl or thiazole rings, bypassing the need for pre-functionalized starting materials. nih.gov Similarly, cross-coupling reactions, such as Suzuki and Heck couplings, could be explored to append various aryl or vinyl groups to the scaffold, further expanding its structural diversity.

The table below outlines some unconventional reaction mechanisms and areas for selectivity investigation.

Reaction TypeDescriptionPotential Outcomes and Research Focus
Cycloaddition Reactions [4+2] and [2+2] cycloadditions involving the thiazole ring or its substituents.Synthesis of novel polycyclic and heterocyclic systems; understanding the regio- and stereoselectivity of these reactions.
Nucleophilic Reactions Reactions involving the amino group or the thiazole ring as a nucleophile.Controlled functionalization of the amino group; regioselective substitution on the thiazole ring.
C-H Activation Direct functionalization of C-H bonds on the phenyl or thiazole rings.Atom-economical synthesis of diverse derivatives; exploring the directing effects of the amino and phenyl groups.
Cross-Coupling Reactions Palladium- or copper-catalyzed reactions to form new C-C or C-heteroatom bonds.Synthesis of biaryl and other complex derivatives; investigating the reactivity of different positions on the scaffold.

Integration with Materials Science for Advanced Chemical Applications (Non-Biological)

The unique electronic and photophysical properties of the thiazole ring make the 2-phenyl-1,3-thiazol-4-amine scaffold a promising building block for advanced materials with non-biological applications.

In the field of organic electronics, thiazole-based compounds are being extensively investigated as organic semiconductors. semanticscholar.orgresearchgate.net The electron-deficient nature of the thiazole ring, combined with the extended π-conjugation provided by the phenyl group, makes this scaffold a candidate for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The amino group at the 4-position offers a convenient handle for polymerization or for tuning the electronic properties of the material. Future research could focus on the synthesis of polymers incorporating the 2-phenyl-1,3-thiazol-4-amine unit and the evaluation of their semiconducting properties.

The chromophoric nature of the 2-phenyl-1,3-thiazole-4-amine scaffold also suggests its potential application in the development of novel dyes and pigments. Thiazole-containing dyes have been used for synthetic fabrics, and the specific substitution pattern of the target compound could lead to unique coloristic properties. emerald.comresearchgate.netwikipedia.org The amino group can be diazotized and coupled with other aromatic compounds to generate a wide range of azo dyes with potential applications in textiles, printing, and imaging technologies.

Furthermore, the ability of the thiazole nitrogen and the amino group to coordinate with metal ions makes this scaffold a candidate for the development of chemosensors. The binding of a metal ion could induce a change in the fluorescence or absorption properties of the molecule, allowing for the detection and quantification of specific analytes. unl.pt Research in this area would involve synthesizing derivatives of 2-phenyl-1,3-thiazol-4-amine and studying their photophysical response to different metal ions.

The table below summarizes potential applications of the 2-phenyl-1,3-thiazol-4-amine scaffold in materials science.

Application AreaRationale and Research FocusPotential Materials
Organic Electronics The electron-deficient thiazole ring and π-conjugated system are suitable for charge transport.Organic semiconductors for OFETs, OPVs, and OLEDs.
Dyes and Pigments The chromophoric nature of the scaffold and the potential for derivatization of the amino group.Azo dyes for textiles, printing, and advanced imaging applications.
Chemosensors The coordinating ability of the thiazole nitrogen and the amino group with metal ions.Fluorescent or colorimetric sensors for the detection of specific metal ions.
Conductive Polymers The potential for polymerization through the amino group or other functional handles.Intrinsically conductive polymers for use in batteries, capacitors, and antistatic coatings.

Retrosynthesis Analysis

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Reactant of Route 1
2-Phenyl-1,3-thiazol-4-amine dihydrochloride
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Reactant of Route 2
2-Phenyl-1,3-thiazol-4-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.